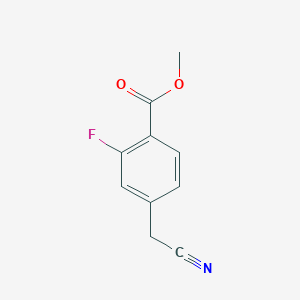
Methyl 4-(cyanomethyl)-2-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(cyanomethyl)-2-fluorobenzoate is an organic compound with the molecular formula C10H8FNO2 It is a derivative of benzoic acid, featuring a fluorine atom at the 2-position and a cyanomethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(cyanomethyl)-2-fluorobenzoate typically involves the cyanoacetylation of appropriate precursors. One common method includes the reaction of 4-(cyanomethyl)benzoic acid with methanol in the presence of a catalyst to form the ester. The reaction conditions often involve refluxing the mixture to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(cyanomethyl)-2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-(cyanomethyl)-2-fluorobenzoic acid.
Reduction: Formation of 4-(aminomethyl)-2-fluorobenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(cyanomethyl)-2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(cyanomethyl)-2-fluorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(cyanomethyl)benzoate
- Methyl 4-cyanobenzoate
- Methyl 2-fluorobenzoate
Uniqueness
Methyl 4-(cyanomethyl)-2-fluorobenzoate is unique due to the combination of the fluorine atom and the cyanomethyl group, which imparts distinct chemical and physical properties. This combination can influence its reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Biological Activity
Methyl 4-(cyanomethyl)-2-fluorobenzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and research findings, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound is characterized by the presence of a fluorine atom and a cyanomethyl group attached to a benzoate structure. The general formula can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : 4-fluorobenzoic acid and cyanomethyl reagents.
- Reagents : Commonly used reagents include potassium carbonate as a base and various solvents such as dimethylformamide (DMF) or acetonitrile.
- Reaction Conditions : The reaction is generally carried out under reflux conditions to facilitate the formation of the ester.
The biological activity of this compound is primarily attributed to its unique functional groups, which can interact with various biological targets. The cyanomethyl group may undergo metabolic transformations, leading to active metabolites that exert pharmacological effects.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains. The presence of the fluorine atom enhances its lipophilicity, potentially aiding in membrane penetration.
Anticancer Activity
Research indicates potential anticancer properties , particularly in inhibiting cell proliferation in specific cancer cell lines. The compound has shown effectiveness in vitro against human cancer cells, suggesting a possible role in cancer therapeutics.
Case Studies and Experimental Data
Several studies have investigated the biological effects of this compound. Below is a summary table highlighting key findings from various research efforts:
| Study | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Study A | Antimicrobial | Disk diffusion method | Inhibition zones observed against E. coli and S. aureus |
| Study B | Anticancer | MTT assay on HeLa cells | IC50 value of 15 µM indicating significant cytotoxicity |
| Study C | Enzyme inhibition | Enzyme kinetics assay | Inhibition of specific kinases with IC50 values < 10 µM |
Properties
Molecular Formula |
C10H8FNO2 |
|---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
methyl 4-(cyanomethyl)-2-fluorobenzoate |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)8-3-2-7(4-5-12)6-9(8)11/h2-3,6H,4H2,1H3 |
InChI Key |
DWAUZHVHYNTIBR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)CC#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















